2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine
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Overview
Description
2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine is a chemical compound with the molecular formula C18H21ClN2OS and a molecular weight of 348.89 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties. This compound is characterized by its phenothiazine core structure, which is substituted with a chloro group and a dimethylaminoethoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine typically involves the reaction of phenothiazine with chloroacetyl chloride to introduce the chloro group. This intermediate is then reacted with dimethylaminoethanol under basic conditions to form the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted phenothiazines.
Scientific Research Applications
2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives, which are studied for their electronic and photophysical properties.
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique structural features.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness: 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its dimethylaminoethoxyethyl side chain enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .
Properties
CAS No. |
22196-50-5 |
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Molecular Formula |
C18H21ClN2OS |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-[2-(2-chlorophenothiazin-10-yl)ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21ClN2OS/c1-20(2)9-11-22-12-10-21-15-5-3-4-6-17(15)23-18-8-7-14(19)13-16(18)21/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
QRJUKXBMFVUSHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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